molecular formula C7H16ClN B1304960 1-Methylcyclohexan-1-amine hydrochloride CAS No. 89854-70-6

1-Methylcyclohexan-1-amine hydrochloride

Cat. No.: B1304960
CAS No.: 89854-70-6
M. Wt: 149.66 g/mol
InChI Key: VNLCPYWZTADPJD-UHFFFAOYSA-N
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Description

1-Methylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15N•HCl and a molecular weight of 149.66 . It is commonly used in biochemical and proteomics research . This compound is a derivative of cyclohexane, where a methyl group and an amine group are attached to the same carbon atom, forming a hydrochloride salt.

Preparation Methods

The synthesis of 1-Methylcyclohexan-1-amine hydrochloride can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes. In this method, a primary amine is synthesized by alkylation of ammonia using a large excess of ammonia to ensure the formation of the primary amine . The reaction typically involves the use of haloalkanes, such as bromoethane, which react with ammonia to form the corresponding amine. The amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield . The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Chemical Reactions Analysis

1-Methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methylcyclohexan-1-amine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, it may be investigated for its potential therapeutic applications. In industry, it is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-Methylcyclohexan-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

1-Methylcyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:

    Methylamine (CH3NH2): A primary amine with a simpler structure.

    Cyclohexylamine (C6H11NH2): A primary amine with a cyclohexane ring but without the methyl group.

    N-Methylcyclohexylamine (C7H15N): A secondary amine with a similar structure but without the hydrochloride salt.

The uniqueness of this compound lies in its specific structure, which combines a cyclohexane ring, a methyl group, and an amine group, forming a hydrochloride salt. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7(8)5-3-2-4-6-7;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLCPYWZTADPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237922
Record name Cyclohexylamine, 1-methyl-, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89854-70-6
Record name Cyclohexanamine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89854-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylamine, 1-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089854706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylamine, 1-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methylcyclohexyl)amine hydrochloride
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